molecular formula C148H224N40O45 B10825291 Albiglutide TFA

Albiglutide TFA

Cat. No.: B10825291
M. Wt: 3283.6 g/mol
InChI Key: JYDZPPZAYQTOIV-VTAHJYCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Amino Acid Sequence and Modifications

Albiglutide is a recombinant fusion protein comprising two modified human glucagon-like peptide-1 (GLP-1) sequences (residues 7–36) covalently linked to human serum albumin (HSA) via a peptide spacer. The canonical GLP-1 sequence, His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg , is duplicated in tandem and modified to resist enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). Key substitutions include glycine at position 8 (replacing alanine) and strategic mutations in the albumin-binding domain to enhance plasma half-life.

The full sequence of Albiglutide TFA, as annotated in the KEGG DRUG database, spans 585 residues of HSA fused to the dual GLP-1 domains. The albumin moiety contributes to prolonged circulation time, while the GLP-1 domains retain agonist activity at the GLP-1 receptor. Trifluoroacetic acid (TFA) is introduced during purification to stabilize the peptide’s tertiary structure and mitigate aggregation.

Three-Dimensional Conformational Analysis

The tertiary structure of this compound is dominated by the α-helical conformation of human serum albumin, which forms three homologous domains (I–III) stabilized by 17 disulfide bonds. The dual GLP-1 domains adopt a helical structure in the N-terminal region, critical for receptor binding, followed by a flexible loop that facilitates interaction with the GLP-1 receptor’s extracellular domain. Nuclear magnetic resonance (NMR) studies suggest that the albumin fusion imposes structural constraints on the GLP-1 moieties, reducing conformational flexibility but enhancing proteolytic resistance.

Molecular dynamics simulations indicate that the TFA counterion interacts preferentially with basic residues (e.g., arginine, lysine) in the albumin moiety, neutralizing positive charges and promoting solubility. This interaction does not significantly alter the GLP-1 domains’ bioactive conformation, as evidenced by retained receptor activation efficacy.

Disulfide Bridge Configuration and Stability

This compound retains the native disulfide bonding pattern of human serum albumin, including the critical Cys34–Cys110 bond in domain I and six additional bonds in domain III. The GLP-1 domains lack intrinsic disulfide bridges due to the absence of cysteine residues in their modified sequences, a deliberate design choice to prevent oxidative misfolding.

The stability of this compound under physiological conditions is primarily attributable to the albumin-derived disulfide network. Accelerated degradation studies (40°C, 75% relative humidity) demonstrate that the TFA counterion reduces deamidation at asparagine residues in the GLP-1 domains by 23% compared to acetate formulations, likely through pH modulation.

Role of Trifluoroacetic Acid (TFA) Counterion

Trifluoroacetic acid serves as a counterion during the final purification of Albiglutide, replacing residual salts from earlier processing stages. TFA’s strong ion-pairing capability enhances peptide solubility in aqueous buffers (≥50 mg/mL at pH 4.0–5.5) and prevents self-association during storage. Fourier-transform infrared spectroscopy (FTIR) reveals that TFA forms transient hydrogen bonds with backbone amides in the albumin moiety, increasing thermal stability (Tm = 68.5°C vs. 63.2°C for non-TFA forms).

Despite its stabilizing effects, residual TFA content is tightly controlled (<0.1% w/w) in the final product due to potential cytotoxicity at higher concentrations. Counterion exchange chromatography confirms that ≥98% of TFA is removed during diafiltration, leaving a stoichiometric ratio of 1:3 (TFA:peptide) in the lyophilized formulation.

Table 1: Molecular Characteristics of Albiglutide Trifluoroacetic Acid

Property Value/Description Source
Molecular Formula C₃₂₃₂H₅₀₃₂N₈₆₄O₉₇₉S₄₁
Molecular Weight 72,970.49 Da
Isoelectric Point (pI) 5.8 (predicted)
TFA Content <0.1% w/w
Disulfide Bonds 17 (albumin-derived)

Properties

Molecular Formula

C148H224N40O45

Molecular Weight

3283.6 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1

InChI Key

JYDZPPZAYQTOIV-VTAHJYCESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

Preparation Methods

Plasmid Construction and Expression

The synthesis begins with the construction of a recombinant DNA plasmid encoding the GLP-1 dimer-albumin fusion protein. Key steps include:

  • Gene Optimization : Codon optimization for expression in Pichia pastoris or Escherichia coli systems to enhance yield.

  • Fusion Design : The GLP-1 dimer (residues 7-36) is connected via a glycine linker (Gly8) to the N-terminus of human albumin, ensuring proper folding and receptor binding.

Table 1: Key Components of the Recombinant Plasmid

ComponentSequence/FeaturePurpose
GLP-1 dimerHGEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (x2)DPP-4 resistance and receptor activation
Glycine linkerGGGGSGGGGStructural flexibility
Human albuminMKSWVFISLLFLFSSAYS... (609 residues)Half-life extension
PromoterAOX1 (for P. pastoris)High-level expression

Fermentation and Harvesting

The recombinant strain is cultured in a bioreactor under controlled conditions:

  • pH : 6.0–7.0

  • Temperature : 28–30°C

  • Induction : Methanol (for P. pastoris) or IPTG (for E. coli).
    Post-fermentation, cells are lysed, and the fusion protein is extracted via centrifugation and filtration.

Purification and TFA Counterion Integration

Chromatographic Purification

The crude extract undergoes multi-step purification:

  • Affinity Chromatography : Ni-NTA resin captures the His-tagged fusion protein.

  • Ion-Exchange Chromatography (IEC) : Removes host cell proteins using a Q Sepharose column.

  • Reverse-Phase HPLC (RP-HPLC) : A C18 column with a gradient of 0.1% TFA in acetonitrile/water achieves >98% purity.

Table 2: RP-HPLC Conditions for this compound Purification

ParameterSpecification
ColumnWaters XBridge C18 (5 µm, 250 × 10 mm)
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 30 minutes
Flow Rate5 mL/min
DetectionUV at 214 nm

TFA Stabilization

During RP-HPLC, TFA forms ion pairs with basic residues (e.g., lysine, arginine) in Albiglutide, enhancing solubility and preventing aggregation. Residual TFA is quantified via ion chromatography (<0.1% w/w).

Formulation and Stability Optimization

Lyophilization and Reconstitution

This compound is lyophilized with cryoprotectants (e.g., trehalose) to ensure long-term stability. The final formulation is reconstituted in sterile water for injection, achieving a concentration of 30 mg/mL.

Table 3: Lyophilization Cycle Parameters

StageTemperature (°C)Duration (h)Pressure (mBar)
Freezing-4540.5
Primary Drying-30240.1
Secondary Drying2560.01

In Vivo Formulation for Preclinical Studies

For animal studies, this compound is dissolved in a vehicle containing DMSO (10%), PEG300 (40%), and Tween 80 (5%) to ensure bioavailability.

Analytical Characterization

Peptide Content and Purity

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (3,397.63 Da).

  • Amino Acid Analysis : Hydrolysis with 6N HCl validates the sequence.

Residual Solvent Analysis

Gas chromatography (GC) with flame ionization detection quantifies residual TFA, DMSO, and acetonitrile to meet ICH Q3C guidelines.

Scalability and GMP Compliance

Industrial-scale production utilizes 2,000 L bioreactors, achieving yields of 5–10 g/L. Critical quality attributes (CQAs) such as purity, sterility, and endotoxin levels are monitored per FDA guidelines.

Clinical and Pharmacokinetic Considerations

The albumin fusion extends this compound’s half-life to 5–7 days, enabling once-weekly dosing. Clinical trials demonstrate a 1.5% reduction in HbA1c over 24 weeks, with minimal hypoglycemia risk .

Chemical Reactions Analysis

Structural Composition and Key Modifications

Albiglutide TFA is a recombinant fusion protein comprising:

  • Two copies of modified human GLP-1 (7-36) with glycine substituted for alanine at position 2 to resist dipeptidyl peptidase-4 (DPP-4) degradation .

  • Human albumin fused to the C-terminus for prolonged half-life .

Key Features:

PropertyDescription
Molecular FormulaC₁₅₀H₂₂₅F₃N₄₀O₄₇ (includes trifluoroacetate counterions)
Molecular Weight3,397.63 g/mol
Disulfide Bridges17 bridges stabilizing the tertiary structure
Half-Life4–7 days due to albumin fusion and DPP-4 resistance

NOTA-NHS Ester Conjugation

Albiglutide undergoes site-specific conjugation with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) for radiolabeling applications .

Reaction Parameters:

ParameterValue
ReactantsAlbiglutide, NOTA-NHS ester (20 eq.)
Solvent0.1 M NaHCO₃ (pH 8.4) + dimethyl sulfoxide (DMSO)
Temperature4°C
DurationOvernight
Purification30 kDa Centricon filtration to remove unreacted NOTA

Outcome:
The reaction forms a stable amide bond between NOTA and lysine residues on albiglutide, enabling subsequent chelation with radionuclides like copper-64.

64Cu Complexation

NOTA-albiglutide reacts with ⁶⁴CuCl₂ under mild conditions for positron emission tomography (PET) imaging .

Labeling Protocol:

ParameterValue
⁶⁴CuCl₂ Concentration2 mCi in 200 μL 0.4 M ammonium acetate (pH 5.5)
Reaction Temperature37°C
Incubation Time1 hour
Radiochemical Yield95%
PurificationPD-10 column with phosphate-buffered saline (PBS)

Comparison with Analogs:

CompoundRadiochemical YieldBlood Clearance Rate (%ID/g at 2 h)
NOTA-Albiglutide95%15.92 ± 0.40
NOTA-Exendin-434%0.94 ± 0.04
NOTA-Abextide71%Comparable to albiglutide

Proteolytic Resistance

  • The glycine substitution at position 2 of GLP-1 prevents DPP-4-mediated cleavage, extending plasma half-life to 4–7 days .

  • Albumin fusion further reduces renal clearance and protease susceptibility .

Thermal and Solubility Stability

  • Solubility: Stable in PBS and NaHCO₃ buffers (pH 5.5–8.4) .

  • Storage: Lyophilized powder remains stable at -80°C for 6 months; solutions in 1 mM HCl/ethanol retain integrity for 1 month at -20°C .

Synthetic Route and Byproducts

Albiglutide is produced via recombinant DNA technology, followed by trifluoroacetate salt formation during purification . Key steps include:

  • Genetic Fusion: GLP-1 dimer is fused to human albumin using plasmid vectors.

  • Post-Translational Modifications: Disulfide bond formation and folding in mammalian cell lines.

  • Purification: C18 chromatography and centrifugal filtration to remove buffers and small molecules .

Critical Byproducts:

  • Di-NOTA and Tri-NOTA Peptides: Formed during incomplete NOTA conjugation, removed via HPLC .

  • Aggregates: Generated under suboptimal folding conditions, eliminated via size-exclusion chromatography .

This compound’s chemical profile is defined by strategic modifications for enhanced stability, controlled conjugation for diagnostic applications, and robust radiolabeling efficiency. These attributes underpin its clinical utility as a long-acting GLP-1 agonist, offering sustained glycemic control with weekly administration .

Scientific Research Applications

Albiglutide trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Albiglutide trifluoroacetate exerts its effects by binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates target proteins that enhance insulin secretion in a glucose-dependent manner. Additionally, albiglutide trifluoroacetate slows gastric emptying and reduces food intake by acting on receptors in the gastrointestinal tract and central nervous system .

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Profiles of GLP-1 RAs

Compound Structure Half-Life Dosing Frequency Key Modifications
Albiglutide TFA GLP-1 dimer + human albumin fusion 5–7 days Once weekly DPP-4-resistant; Ala→Gly substitution
Exenatide Exendin-4 peptide 2–4 hours Twice daily Synthetic exendin-4 analog
Liraglutide Acylated GLP-1 analog 13 hours Once daily Fatty acid side chain
Dulaglutide GLP-1 analog + IgG4-Fc fusion 5 days Once weekly Fc-fusion protein
Semaglutide Acylated GLP-1 analog 7 days Once weekly Fatty acid modification
Tirzepatide Dual GIP/GLP-1 agonist 5 days Once weekly Unimolecular dual receptor activation

Key Insights :

  • Albiglutide’s albumin fusion provides the longest half-life among early-generation GLP-1 RAs, rivaling newer agents like semaglutide and dulaglutide .
  • Tirzepatide’s dual agonism may enhance glycemic and weight-loss efficacy but introduces distinct safety considerations .

Efficacy Comparison

Table 2: HbA1c Reduction and Weight Effects

Compound HbA1c Reduction (%) Weight Change Key Trials/Evidence
This compound 0.8–1.0 (vs. placebo) Neutral HARMONY program
Exenatide 0.6–1.3 -2.0–-3.0 kg DURATION trials
Liraglutide 1.0–1.5 -2.5–-3.2 kg LEAD trials
Semaglutide 1.5–1.8 -4.5–-6.5 kg SUSTAIN trials
Tirzepatide 1.8–2.4 -7.0–-12.0 kg SURPASS trials

Key Insights :

  • Albiglutide achieves glycemic control comparable to exenatide and liraglutide but is less potent than semaglutide or tirzepatide .

Table 3: Adverse Event (AE) Profiles

Compound Common AEs Injection-Site Reactions Cardiovascular Outcomes
This compound Drug-related AEs, DR risk (30 mg) High (50 mg dose) Modest SBP reduction (-0.65 mmHg)
Exenatide Nausea, vomiting Low Neutral
Semaglutide GI AEs, retinopathy risk Low Significant CV risk reduction
Tirzepatide Nausea, diarrhea Low Under investigation

Key Insights :

  • Albiglutide 50 mg has higher rates of injection-site reactions compared to other GLP-1 RAs, attributed to its albumin-based formulation .
  • Gastrointestinal (GI) AEs (e.g., nausea) are less frequent with Albiglutide than with exenatide or liraglutide .
  • Albiglutide showed a neutral to modest cardiovascular risk profile in the HARMONY Outcomes trial, unlike semaglutide, which demonstrated significant risk reduction .

Clinical Positioning

  • Strengths : Long half-life, stable glycemic control, and lower GI toxicity .
  • Limitations: No weight-loss benefit; higher injection-site reactions .
  • Preferred Use : Suitable for T2D patients prioritizing glycemic stability over weight loss or cardiovascular risk reduction. The 30 mg dose is optimal for balancing efficacy and tolerability .

Q & A

Q. What is the molecular mechanism by which Albiglutide TFA exerts its therapeutic effects in type 2 diabetes (T2D) research?

this compound acts as a glucagon-like peptide-1 (GLP-1) receptor agonist, mimicking endogenous GLP-1 to enhance glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying. Its DPP-4-resistant GLP-1 dimer structure, fused with human albumin, prolongs half-life by reducing enzymatic degradation and renal clearance. Methodological validation includes:

  • Receptor binding assays (e.g., cAMP quantification in GLP-1R-transfected cells) .
  • In vivo glycemic control studies measuring HbA1c reduction in diabetic animal models .
  • Structural analysis (e.g., circular dichroism to confirm α-helical stability) .

Q. How should researchers design in vivo experiments to evaluate the efficacy of this compound in reducing HbA1c levels?

Key considerations for robust experimental design:

  • Animal models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats to mimic T2D pathophysiology .
  • Dosing regimen : Subcutaneous administration, with doses ranging 0.1–10 mg/kg, adjusted based on pharmacokinetic (PK) profiles .
  • Endpoints : HbA1c measurements at baseline and 8–12 weeks post-treatment; secondary endpoints include fasting glucose and body weight .
  • Controls : Compare with other GLP-1 agonists (e.g., exenatide) and vehicle groups .
  • Statistical power : Ensure sample sizes ≥10/group to detect ≥0.5% HbA1c differences (α=0.05, power=80%) .

Q. What structural modifications in this compound contribute to its DPP-4 resistance and prolonged half-life?

this compound incorporates two key modifications:

  • DPP-4-resistant GLP-1 dimer : Substitution of alanine at position 8 protects against enzymatic cleavage .
  • Human albumin fusion : Enhances molecular weight (~3397.63 Da) to reduce renal filtration and extend half-life to ~5 days . Validation methods:
  • Mass spectrometry to confirm molecular weight and dimer integrity .
  • Plasma stability assays comparing degradation rates with native GLP-1 .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in longitudinal studies?

PK/PD modeling strategies include:

  • Compartmental models : Fit plasma concentration-time data to estimate clearance (CL) and volume of distribution (Vd) .
  • Exposure-response analysis : Correlate AUC (area under the curve) with HbA1c reduction to identify therapeutic thresholds .
  • Covariate analysis : Adjust for factors like body weight or renal function in population PK models . Example parameters:
  • Half-life : 5–7 days in humans, requiring weekly dosing .
  • EC50 : 0.1–0.3 nM for GLP-1R activation in vitro .

Q. What methodological approaches resolve contradictory data on this compound’s cardiovascular outcomes across preclinical models?

Contradictions may arise from species-specific GLP-1R expression or experimental endpoints. Mitigation strategies:

  • Standardized protocols : Use consistent endpoints (e.g., left ventricular ejection fraction) and imaging modalities (e.g., echocardiography) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias .
  • Mechanistic studies : Evaluate direct vs. indirect cardiovascular effects (e.g., GLP-1R activation in cardiomyocytes vs. systemic metabolic improvements) .

Q. In comparative studies of GLP-1 receptor agonists, what parameters are critical for assessing this compound’s relative efficacy?

Key experimental parameters:

  • Receptor binding kinetics : Measure kon/koff rates via surface plasmon resonance (SPR) .
  • Duration of action : Compare time to 50% receptor dissociation (e.g., this compound vs. liraglutide) .
  • Metabolic endpoints : HbA1c reduction, weight loss, and β-cell function in head-to-head trials . Example
  • This compound reduces HbA1c by 0.8–1.0% in clinical trials, comparable to other long-acting agonists .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies may stem from protein binding or bioavailability. Solutions include:

  • Plasma protein binding assays : Quantify free drug levels using equilibrium dialysis .
  • Tissue distribution studies : Use radiolabeled this compound to assess pancreatic vs. adipose tissue uptake .
  • Bioavailability optimization : Test formulation additives (e.g., hyaluronidase) to enhance subcutaneous absorption .

Methodological Resources

  • Structural Validation : Circular dichroism, mass spectrometry, and stability assays .
  • In Vivo Models : DIO mice, ZDF rats, and non-human primates for translational PK/PD .
  • Data Analysis : NONMEM for population PK modeling; Prism for dose-response curves .

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